This compound falls under the category of amines and anilines, specifically classified as a morpholine derivative. It is recognized for its applications in medicinal chemistry and pharmacological research, particularly as a potential therapeutic agent in various biochemical pathways.
The synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride generally involves a two-step process:
The molecular structure of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride features:
4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride can participate in several chemical reactions:
The mechanism of action for 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride involves its interaction with specific enzymes or receptors within biological systems:
Research indicates that compounds with similar structures may exhibit neuroprotective effects or influence signaling pathways associated with neurotransmission .
4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride has several scientific applications:
4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride (CAS: 52481-41-1) belongs to the class of morpholine-aniline-ether hybrids, characterized by a morpholine ring tethered to an aniline moiety via a flexible ethoxy linker. Its molecular formula is C₁₂H₁₈N₂O₂·2HCl (MW: 346.68), with the dihydrochloride salt form enhancing aqueous solubility and crystallinity [4]. The morpholine ring (C₄H₉NO) contributes hydrogen-bond acceptor capacity due to its tertiary nitrogen and oxygen atoms, while the aniline group enables electrophilic substitution or coordination to metal catalysts. This structure aligns with bioactive compounds targeting ATP-binding pockets of kinases, where the morpholine oxygen often forms hinge-region hydrogen bonds [6].
Key structural analogs include:
Table 1: Structural Analogs of 4-[2-(4-Morpholinyl)ethoxy]aniline Dihydrochloride
Compound | CAS Number | Substituent Position | Key Structural Difference |
---|---|---|---|
4-[2-(4-Morpholinyl)ethoxy]aniline | 52481-41-1 | Para | Parent compound (free base) |
Benzene-1,2-diamine derivative | 75328-29-9 | Ortho-diamine | Additional amino group for chelation |
2-(2-Morpholin-4-ylethoxy)aniline | 64039-56-1 | Ortho-methoxy | Altered steric profile |
3-(2-Morpholin-4-ylethoxy)aniline | 112677-72-2 | Meta-methoxy | Modified electronic distribution |
The dihydrochloride salt form of this compound significantly improves physicochemical properties critical for drug development:
Patent literature underscores salt selection as a deliberate strategy to modify pharmacokinetics without altering primary pharmacology, as seen in quinolinone derivatives (US20090181979A1) [5].
The morpholinyl-ethoxy-aniline scaffold emerged during the rational design of imatinib analogs in the early 2000s. Its development parallels key milestones:
Table 2: Evolution of Morpholine-Containing Kinase Inhibitors
Era | Key Drug/Compound | Role of Morpholine-Aniline Scaffold | Target Kinases |
---|---|---|---|
Early 2000s | Imatinib derivatives | Solubility enhancement; hinge binding | Bcr-Abl1, PDGFR |
2005–2010 | Nilotinib analogs | Overcoming T315I mutation | Bcr-Abl1 mutants |
2010–Present | BMS-690514-like compounds | Dual EGFR/VEGFR inhibition | EGFR, HER2, VEGFR-1–3 |
This compound exemplifies aniline-ether pharmacophores used in oncology:
Comparisons to clinical agents highlight shared motifs:
Table 3: Aniline-Ether Motifs in Approved Kinase Inhibitors
Drug Name | Chemical Structure | Aniline-Ether Feature | Primary Targets |
---|---|---|---|
Erlotinib | Quinazoline-aniline | No morpholine | EGFR |
Gefitinib | Quinazoline-aniline | No morpholine | EGFR |
Vandetanib | Benzimidazole-aniline-morpholinoethoxy | Morpholine-ethoxy linker | VEGFR, EGFR, RET |
Compound (This) | Aniline-morpholinoethoxy dihydrochloride | Para-aniline + morpholine | Broad kinase potential |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: